molecular formula C14H10ClFO3 B1322635 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773870-40-9

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

Cat. No. B1322635
M. Wt: 280.68 g/mol
InChI Key: RYJJJGDDMYRRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a synthetic compound known as a selective estrogen receptor modulator. It has a molecular formula of C14H10ClFO3 and an average mass of 280.679 Da .


Molecular Structure Analysis

The molecular structure of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid consists of a benzoic acid moiety linked to a 2-chloro-6-fluorobenzyl group via an ether bond . The C-C-C angles within the aromatic moiety cover a range of 116.11 (14)-123.96 (15)° .


Chemical Reactions Analysis

While specific chemical reactions involving 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid are not available, alcohols in general can undergo several reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .

Scientific Research Applications

Metabolic Fate and Chemical Analysis

  • Metabolic Fate of Fluorobenzyl Alcohols : A study by Blackledge et al. (2003) explored the metabolic fate of 2-, 3-, and 4-fluorobenzyl alcohols in rats, uncovering that the major metabolites in urine were glycine conjugates of the corresponding benzoic acids, with a small proportion of urinary metabolites corresponding to N-acetylcysteinyl conjugates, indicating the formation of a reactive sulphate ester during metabolism (Blackledge, Nicholson, & Wilson, 2003).

  • Analytical Methods for Fluorinated Aromatic Carboxylic Acids : Kumar & Sharma (2021) reviewed advancements in analytical methods for detecting fluorinated benzoic acids in aqueous matrices, emphasizing their critical role as chemical tracers in various applications, including hydrothermal, geothermal, leaching, and oilfield applications. The review highlighted the importance of achieving the lowest possible limit of concentration in tracer detection (Kumar & Sharma, 2021).

  • Halogen Substituted Benzoic Acids in Pharmaceutical Analysis : A study by Blackledge et al. (2003) on the metabolic fate of fluorobenzyl alcohols also revealed the presence of glycine-conjugated benzoic acids as major urinary metabolites, demonstrating the importance of understanding the metabolism of these compounds in pharmaceutical analysis (Blackledge, Nicholson, & Wilson, 2003).

Structural Analysis and Material Science

  • Crystallographic Study and Electronic Structure : Pramanik et al. (2019) conducted a crystallographic study using X-ray powder diffraction and electronic structure and molecular electrostatic potential calculations on five ortho-, meta-, and para-substituted benzoic acid derivatives. This study provided insights into the nature of intermolecular interactions, crystal packing, and the electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).

  • Energetic Structure-Property Relationships : Zherikova & Verevkin (2019) analyzed the thermodynamic properties of halogenosubstituted benzoic acids, providing valuable insights for material sciences and the assessment of chemicals' fate in the environment and atmosphere (Zherikova & Verevkin, 2019).

  • Adsorption Behaviors on Electrodes : Ikezawa, Yoshida, & Ariga (2006) investigated the adsorption behaviors of 2-substitued benzoic acids on Au(1 0 0) electrodes in acidic media, contributing to the understanding of adsorption dynamics in electrochemistry (Ikezawa, Yoshida, & Ariga, 2006).

  • Synthesis and Antibacterial Activity of Hybrid Derivatives : Satpute, Gangan, & Shastri (2018) discussed the synthesis of novel ester/hybrid derivatives of 3-hydroxybenzoic acid and their potential antibacterial activity, demonstrating the versatility of benzoic acid derivatives in the development of new drug candidates (Satpute, Gangan, & Shastri, 2018).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJJJGDDMYRRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid

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